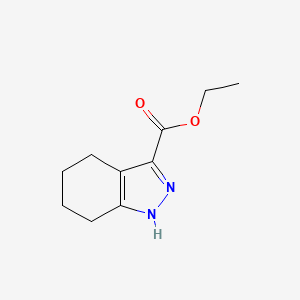

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESKTUHERVMQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-02-8 | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

CAS Number: 4492-02-8

This technical guide provides a comprehensive overview of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest to researchers and drug development professionals. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its spectroscopic signature, and discusses its current and potential applications in medicinal chemistry.

Compound Profile

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a stable, solid organic compound.[1] It belongs to the class of tetrahydropyrazoles, which are known for their diverse biological activities. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties.[2]

| Property | Value | Source |

| CAS Number | 4492-02-8 | [1][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Solid | [1] |

| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | [3] |

Synthesis and Mechanism

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is most commonly achieved through a cyclocondensation reaction. A prevalent and efficient method involves the reaction of cyclohexanone with diethyl oxalate, followed by cyclization with hydrazine.[4]

Synthesis Workflow

Caption: Synthesis workflow for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add diethyl oxalate at 0-5 °C with stirring.

-

Slowly add cyclohexanone to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.

Causality: The Claisen condensation between cyclohexanone and diethyl oxalate is base-catalyzed. Sodium ethoxide acts as the base to deprotonate the α-carbon of cyclohexanone, forming an enolate which then attacks the electrophilic carbonyl of diethyl oxalate. The acidic workup is necessary to neutralize the base and protonate the enolate intermediate.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Dissolve the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Causality: The cyclization reaction involves the nucleophilic attack of the hydrazine on the ketone and ester carbonyl groups of the intermediate. The subsequent dehydration and tautomerization lead to the formation of the stable aromatic-like pyrazole ring of the indazole system.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), multiplets for the four methylene groups of the tetrahydro-ring, and a broad singlet for the N-H proton of the indazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the four methylene carbons of the tetrahydro-ring, and the carbons of the indazole core. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic ring, C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C=N stretching of the pyrazole ring. |

| Mass Spec. | The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ). Common fragmentation patterns for indazole derivatives may also be observed.[7] |

Reactivity and Tautomerism

The indazole ring can exist in different tautomeric forms. For ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, the 1H- and 2H-tautomers are the most relevant. Computational studies on similar tetrahydro-indazolones suggest that the relative stability of the tautomers can be influenced by substitution patterns and the solvent environment.[8]

The reactivity of this molecule is primarily centered around the indazole N-H, which can be alkylated or acylated, and the ester group, which can be hydrolyzed or converted to other functional groups like amides or hydrazides.[9] The tetrahydro-ring can also undergo oxidation to form the corresponding aromatic indazole.

Applications in Drug Discovery and Development

The indazole scaffold is a key component in a variety of pharmacologically active compounds.[2] While specific biological activity for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests potential applications in several therapeutic areas.

Potential Signaling Pathway Involvement

Given the known activities of other indazole-containing compounds, this molecule could potentially interact with various biological targets. For instance, many indazole derivatives are known to be kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer and inflammation.

Caption: Potential biological targets and therapeutic applications of indazole derivatives.

Safety and Handling

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Precautionary Measures

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a versatile heterocyclic compound with a straightforward synthesis. Its structural features make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activity is warranted to fully explore its potential in drug discovery and development.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]

-

Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Chemspace. (n.d.). Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

-

Life Science Journal. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

Sources

- 1. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 [sigmaaldrich.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid, bicyclic core, comprised of a fused pyrazole and cyclohexane ring, serves as a versatile scaffold for the development of pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, detailed synthetic protocols, and an exploration of its current and potential applications in drug development, with a particular focus on its role as a precursor for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 4492-02-8 | [1] |

| Appearance | Solid | [1] |

| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | [2] |

Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The synthesis of the tetrahydroindazole scaffold is a well-established process in organic chemistry, often involving a cyclocondensation reaction. The most common and direct route to ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate utilizes cyclohexanone as a readily available starting material.

Synthetic Pathway Overview

The synthesis proceeds via a two-step sequence involving an initial condensation followed by a cyclization reaction. This pathway is valued for its efficiency and the accessibility of its starting materials.

Caption: General synthetic scheme for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydroindazole derivatives.

Step 1: Synthesis of the Intermediate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar amount of freshly distilled cyclohexanone.

-

To this stirred solution, add diethyl oxalate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Add a slight excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor the formation of the product by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected Resonances)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as multiplets for the methylene protons of the cyclohexene ring. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.

¹³C NMR Spectroscopy (Expected Resonances)

The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and cyclohexane rings, and the two carbons of the ethyl group.

FT-IR Spectroscopy (Expected Absorptions)

The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretch, C-H stretches of the alkyl and aromatic groups, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the indazole core.

Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Consequently, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a valuable starting material for the synthesis of novel therapeutic agents.

Kinase Inhibitors

A primary application of indazole derivatives is in the development of kinase inhibitors for the treatment of cancer.[4][5] The indazole core can be strategically functionalized to target the ATP-binding site of various kinases, leading to the inhibition of signaling pathways that drive tumor growth and proliferation. While specific drugs derived directly from ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are not prominently documented, the core structure is present in numerous patented kinase inhibitors.

Caption: Role of the tetrahydroindazole scaffold in kinase inhibition.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including the treatment of inflammatory diseases, neurological disorders, and infectious diseases. The versatility of the indazole scaffold allows for the generation of diverse compound libraries for screening against a wide array of biological targets.

Safety and Handling

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a valuable building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the proven therapeutic potential of the indazole scaffold make it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of the chemical space around this core structure is likely to yield new and improved therapeutic agents for a range of diseases.

References

Sources

- 1. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 [sigmaaldrich.com]

- 2. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. b.aun.edu.eg [b.aun.edu.eg]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Key Scaffold in Medicinal Chemistry

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Among its derivatives, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate represents a particularly valuable synthetic intermediate. Its unique combination of a reactive ester handle and a versatile bicyclic core allows for extensive chemical modification, making it a foundational building block for compound libraries aimed at diverse biological targets. This guide provides an in-depth technical overview of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, detailed characterization methods, and critical applications in drug discovery, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of the Tetrahydroindazole Core

The 4,5,6,7-tetrahydroindazole scaffold has garnered significant attention in pharmaceutical research. This bicyclic heterocyclic system is a key structural motif in compounds designed to modulate a range of biological targets, including kinases and cyclooxygenase (COX) enzymes.[1] Its conformational rigidity, combined with multiple points for functionalization, allows for the precise spatial orientation of substituents to optimize interactions with protein binding sites. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a readily accessible and highly versatile starting material for exploring this chemical space, enabling the systematic development of novel therapeutic candidates.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |

| CAS Number | 4492-02-8 | [2][3] |

| Appearance | Solid | [2] |

| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [2][3] |

| SMILES | O=C(OCC)C1=NNC2=C1CCCC2 | [2] |

The structure features a fused pyrazole and cyclohexene ring system. The ethyl carboxylate group at position 3 is an excellent synthetic handle for derivatization, such as amidation or reduction, while the pyrazole nitrogen atoms offer sites for alkylation or acylation, further expanding the accessible chemical diversity.

Caption: 2D Structure of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Synthesis Protocol and Mechanistic Rationale

The synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is most commonly achieved via a cyclocondensation reaction. This approach is favored for its operational simplicity and reliable yields.

Workflow: Synthesis via Cyclocondensation

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Step 1: Condensation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), sodium ethoxide is added portion-wise to a solution of cyclohexanone and diethyl oxalate in anhydrous ethanol at 0-5 °C. The causality here is critical: the ethoxide acts as a strong base to deprotonate the α-carbon of cyclohexanone, initiating a Claisen condensation with diethyl oxalate to form the intermediate ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.

-

Step 2: Cyclization: After completion of the initial condensation, the reaction mixture is cooled, and hydrazine sulfate (or hydrazine hydrate) is added.[1] The hydrazine undergoes a nucleophilic attack on the ketone functionalities, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable pyrazole ring.

-

Step 3: Isolation and Purification: The reaction is quenched by pouring it into ice-water and acidifying with a suitable acid (e.g., acetic acid or dilute HCl), causing the product to precipitate. The crude solid is collected by filtration, washed with water, and dried. For high-purity material required in drug development, recrystallization from a solvent like ethanol or purification via silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) is essential.[1]

This self-validating protocol ensures that the formation of the intermediate and the final cyclization can be monitored by techniques like Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next step.

Spectroscopic Characterization and Purity Assessment

Unambiguous structural confirmation and purity analysis are non-negotiable in scientific research. The following data are representative for confirming the identity of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Table 2: Representative Spectroscopic Data

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~2.5-3.0 (m, 8H, cyclohexyl protons), ~12.0 (br s, 1H, -NH) | The triplet and quartet confirm the ethyl ester. The broad singlet is characteristic of the acidic pyrazole N-H proton. Multiplets correspond to the saturated ring protons.[1] |

| ¹³C NMR | δ ~14, ~61 (ethyl ester carbons); ~22-30 (cyclohexyl carbons); ~110-165 (pyrazole & C=O carbons) | Confirms the presence of 10 unique carbon environments consistent with the structure. |

| IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~2930 (C-H stretch), ~1710 (C=O ester stretch), ~1600 (C=N stretch) | Key functional groups are readily identified by their characteristic vibrational frequencies.[4] |

| MS (ESI+) | m/z 195.1 [M+H]⁺ | The molecular ion peak corresponds to the calculated molecular weight plus a proton, confirming the mass of the compound.[1] |

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex molecules.

-

Anti-Inflammatory Agents: The tetrahydroindazole core is found in molecules that inhibit cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.[1] The core structure acts as a template to position functional groups that interact with the enzyme's active site.

-

Kinase Inhibitors: Many kinase inhibitors, particularly those targeting checkpoint kinases (CHK1/CHK2) involved in cancer, utilize the indazole scaffold.[1] The ethyl ester can be converted to a wide range of amides, allowing for the exploration of interactions with the hinge region of the kinase domain, a common strategy in inhibitor design.

-

Library Synthesis: The compound is ideal for parallel synthesis. The ester can be reacted with a library of amines to create a diverse set of amides, while the N-H of the pyrazole can be alkylated with various electrophiles. This two-dimensional approach allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[5][8]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5]

Conclusion

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, versatile functional groups, and proven relevance as a core scaffold make it an indispensable starting material for medicinal chemists. This guide has provided the foundational knowledge required to synthesize, characterize, and safely handle this compound, empowering researchers to leverage its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

Supporting Information, Wiley-VCH. (2007). General Information on Spectroscopic Data. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

-

Porphyrin-Systems. (n.d.). Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

Sources

- 1. 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (1965310-32-0) for sale [vulcanchem.com]

- 2. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 [sigmaaldrich.com]

- 3. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Tetrahydroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its synthetic versatility and ability to participate in crucial hydrogen bonding interactions have made it a focal point in the quest for novel therapeutics.[2] This guide delves into a specific and highly valuable derivative, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This molecule serves as a key building block and a pharmacophore in its own right, with emerging applications in oncology and immunology. Here, we provide a comprehensive overview of its structure, a detailed synthesis protocol grounded in established chemical principles, thorough characterization data, and an exploration of its current and potential roles in drug discovery.

Molecular Structure and Physicochemical Properties

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a cyclohexane ring, with an ethyl carboxylate group at the 3-position of the indazole core.

Table 1: Physicochemical Properties of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate [1][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 4492-02-8 |

| Appearance | Solid |

| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NNC2=C1CCCC2 |

The partially saturated cyclohexane ring imparts a three-dimensional character to the otherwise planar indazole system, which can be crucial for specific interactions with biological targets. The ethyl carboxylate group offers a handle for further chemical modifications and can also participate in hydrogen bonding.

Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Step-by-Step Protocol

The most common and efficient synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves a condensation reaction between an activated cyclohexanone derivative and hydrazine hydrate. This method is reliable and scalable, making it suitable for laboratory and potential industrial applications.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from ethyl 2-oxocyclohexanecarboxylate.

Caption: Synthetic workflow for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Experimental Protocol

This protocol is a synthesized methodology based on established chemical literature for similar transformations.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-6-oxocyclohexane-1-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of acetic anhydride.

-

Heat the reaction mixture at 130-140 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Dissolve the crude ethyl 2-(ethoxymethylene)-6-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the synthesized ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is achieved through a combination of spectroscopic techniques.

Table 2: Representative Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the cyclohexane ring (multiplets), and a broad singlet for the N-H proton of the pyrazole ring.[4] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole and cyclohexane rings, and the ethyl group carbons.[2][4] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching of alkanes and aromatics, C=O stretching of the ester, and C=N stretching of the pyrazole ring.[4] |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of 194.23 g/mol .[3] |

Applications in Drug Discovery and Development

The ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate scaffold is a valuable starting point for the development of potent and selective inhibitors of various therapeutic targets.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as promising inhibitors of CDK2.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anti-cancer drug development. The ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate core can be chemically modified to enhance potency and selectivity for CDK2 over other kinases.

Caption: Inhibition of CDK2/Cyclin complex by tetrahydroindazole derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Tetrahydroindazoles have been investigated as inhibitors of human DHODH.[7] By blocking this enzyme, these compounds can deplete the cellular pool of pyrimidines, leading to an anti-proliferative effect. This mechanism is relevant for the treatment of both cancer and autoimmune diseases like rheumatoid arthritis.

Caption: Mechanism of action of tetrahydroindazole derivatives as DHODH inhibitors.

Safety and Handling

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetically accessible and highly versatile molecule with significant potential in medicinal chemistry. Its robust synthesis and the demonstrated biological activity of its derivatives against key therapeutic targets like CDKs and DHODH underscore its importance. Future research will likely focus on the development of more potent and selective analogs, exploration of its utility in targeting other disease-related proteins, and its incorporation into more complex molecular architectures for novel therapeutic interventions. This guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of this valuable chemical entity.

References

- 1. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Foreword: The Structural Imperative

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the indazole core and its derivatives are foundational building blocks for a multitude of pharmacologically active agents.[1][2][3] Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol [4]) represents a key intermediate in this class—a versatile synthon whose structural integrity is the bedrock of subsequent discovery.

This guide provides a comprehensive analysis of the essential spectroscopic data required to unambiguously identify and characterize this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind its interpretation. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. The protocols and interpretations that follow are designed to be self-validating, grounding every analytical step in established scientific principles and providing a robust framework for researchers in the field.

Molecular Structure and Analytical Workflow

The first step in any spectral analysis is a clear understanding of the target molecule's architecture. The structure combines a bicyclic indazole system, where a pyrazole ring is fused to a saturated cyclohexane ring, with an ethyl carboxylate group at the 3-position. This unique combination of aliphatic and heteroaromatic-like features gives rise to a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the chemical environment of each atom.[5][6]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if the N-H proton exchange is to be clearly observed.[7]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.[7]

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Technique: Proton-decoupled

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Predicted ¹H NMR Spectral Data

The proton spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The following assignments are predicted based on established chemical shifts for heterocyclic systems and aliphatic rings.[8]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| NH | ~12.0 - 13.0 | Broad Singlet | 1H | The indazole N-H proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding and resonance. Its chemical shift is highly solvent-dependent. |

| O-CH₂ -CH₃ | ~4.35 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom of the ester. The quartet splitting arises from coupling to the three methyl protons. |

| C4-H₂ | ~2.65 | Triplet (t) or Multiplet (m) | 2H | Aliphatic protons adjacent to the double bond of the pyrazole ring. They are deshielded relative to other CH₂ groups. |

| C7-H₂ | ~2.55 | Triplet (t) or Multiplet (m) | 2H | Similar to the C4 protons, these are adjacent to the pyrazole ring fusion point. |

| C5-H₂ & C6-H₂ | ~1.80 | Multiplet (m) | 4H | Overlapping signals for the two central methylene groups of the cyclohexane ring. They are in a more shielded, purely aliphatic environment. |

| O-CH₂-CH₃ | ~1.38 | Triplet (t) | 3H | Standard chemical shift for an ethyl ester methyl group, split into a triplet by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C spectrum reveals the number of unique carbon environments. Assignments are based on data from analogous indazole esters.

| Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| C =O (Ester) | ~162.5 | The ester carbonyl carbon is significantly deshielded, appearing far downfield as expected. |

| C 3 (Pyrazole) | ~140.0 | The carbon bearing the ester group is deshielded due to its position within the pyrazole ring and attachment to the carboxyl group. |

| C 3a (Pyrazole) | ~135.0 | A quaternary carbon at the ring fusion, part of the C=N bond system. |

| C 7a (Pyrazole) | ~122.0 | The second quaternary carbon at the ring fusion. |

| O-C H₂-CH₃ | ~60.5 | The methylene carbon of the ethyl ester, deshielded by the attached oxygen. |

| C 4 & C 7 | ~22.0 - 25.0 | Aliphatic carbons adjacent to the pyrazole ring. The exact shifts can vary slightly. |

| C 5 & C 6 | ~21.0 - 23.0 | The two most shielded carbons in the center of the aliphatic ring. |

| O-CH₂-C H₃ | ~14.5 | A typical upfield signal for a terminal methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[9][10]

Experimental Protocol: IR Data Acquisition

-

Method: The Potassium Bromide (KBr) pellet method is standard for solid samples. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk.

-

Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the pure KBr pellet is taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum should display distinct peaks corresponding to the N-H, C=O, C=N, and C-H bonds present in the molecule.[11]

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 - 3150 (Broad) | N-H Stretch | Indazole N-H | A broad, strong peak indicative of a hydrogen-bonded N-H group, confirming the presence of the pyrazole ring. |

| ~2940 & ~2860 | C-H Stretch | Aliphatic CH₂ | Strong, sharp peaks confirming the saturated cyclohexane ring. |

| ~1715 | C=O Stretch | Ester Carbonyl | A very strong, sharp absorption that is highly characteristic of the ester functional group. This is often the most prominent peak in the spectrum. |

| ~1620 | C=N Stretch | Indazole Ring | A medium-intensity peak corresponding to the imine-like bond within the pyrazole ring system. |

| ~1240 | C-O Stretch | Ester C-O | A strong stretching vibration for the sp² C-O bond of the ester. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[12][13]

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is a soft technique ideal for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides more extensive and informative fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₁₀H₁₄N₂O₂ is 194.11. In ESI-MS, we expect a strong peak at m/z 195.12 ([M+H]⁺). In EI-MS, the molecular ion (M⁺˙) at m/z 194 would be observed, followed by predictable fragmentation.[14]

| m/z Value | Proposed Fragment | Loss | Significance |

| 195 | [M+H]⁺ | - | Confirms the molecular weight of the compound (in ESI mode). |

| 194 | [M]⁺˙ | - | The molecular ion (in EI mode). Its presence indicates a relatively stable heterocyclic structure.[12] |

| 167 | [M+H - C₂H₄]⁺ | Ethylene | Loss of ethylene from the ethyl group via a McLafferty-type rearrangement is a common pathway for ethyl esters. |

| 149 | [M+H - C₂H₅OH]⁺ | Ethanol | Loss of a neutral ethanol molecule is a characteristic fragmentation of ethyl esters. This is often a major peak. |

| 122 | [C₇H₈N₂]⁺˙ | CO₂ + C₂H₄ | Loss of the entire ethoxycarbonyl group, leaving the tetrahydroindazole radical cation. |

Conclusion

The structural verification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectra provide a clear and consistent portrait: ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity; IR spectroscopy validates the presence of essential N-H, C=O, and aliphatic C-H functional groups; and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns of the ethyl ester and heterocyclic core. This guide serves as a foundational reference for the confident identification and quality assessment of this pivotal synthetic intermediate.

References

- Fragmentation Reactions of N-containing Heterocyclic Compounds in ESI-MSn. (Thesis).

- Barnes, C. S., et al. MASS SPECTRA OF NITROGEN HETEROCYCLES.Australian Journal of Chemistry.

-

Supporting Information - The Royal Society of Chemistry. (General spectral data for related heterocycles). Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

-

Supporting Information - General spectral data. Available at: [Link]

-

Supporting Information - Wiley-VCH. (Spectral data for a related tetrahydro-cyclopent[f]indazole-3-carboxylate). Available at: [Link]

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Interpretation of IR spectrum of compound 1N2a. ResearchGate. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Scientific Research Publishing. Available at: [Link]

-

Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Spiteller, G. Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Available at: [Link]

-

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. Available at: [Link]

-

1-Phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

15N NMR in Heterocyclic Chemistry. YouTube (nptelhrd). Available at: [Link]

-

Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]

-

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Porphyrin-Systems. Available at: [Link]

-

Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]

-

New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

IR spectrum of imidazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one... Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

ETHYL 1H-INDAZOLE-3-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]

-

ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. Available at: [Link]

-

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. Available at: [Link]

-

Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase... ACS Publications. Available at: [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. Available at: [Link]

-

Supporting Information: Regioselective alkylation of a versatile indazole... Beilstein Journals. Available at: [Link]

-

Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole... Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 13. scispace.com [scispace.com]

- 14. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Solubility of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a key heterocyclic molecule relevant in medicinal chemistry and drug discovery. In the absence of extensive publicly available solubility data for this specific compound, this document emphasizes robust, field-proven methodologies for its empirical determination. The protocols and insights provided herein are designed to equip researchers with the necessary tools to accurately characterize the solubility profile of this and structurally related compounds, a critical step in advancing pharmaceutical research and development.

Physicochemical Properties: The Foundation of Solubility

Understanding the intrinsic physicochemical properties of a compound is paramount to predicting and interpreting its solubility. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 4492-02-8) is a solid at room temperature with a molecular weight of 194.23 g/mol .[1] Its structure, featuring both a hydrogen-bond-donating pyrazole ring and a lipophilic ethyl ester and cyclohexyl moiety, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 4492-02-8 | [1] |

The pKa of the parent indazole-3-carboxylic acid has been predicted to be around 3.03.[2] The esterification to ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate removes this acidic proton, rendering the molecule neutral over a wide physiological pH range. Consequently, its aqueous solubility is not expected to be significantly influenced by pH, a crucial consideration for oral drug development.

Deconstructing Solubility: Thermodynamic vs. Kinetic

In drug discovery, two forms of solubility are of primary interest: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for understanding the developability of a drug candidate.

-

Kinetic Solubility , on the other hand, is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening parameter that can sometimes overestimate the true solubility but is invaluable for early-stage discovery.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of published data, the following sections provide detailed, best-practice protocols for determining the thermodynamic and kinetic solubility of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve equilibrium and provide a highly accurate measurement.

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, or various organic solvents) in a glass vial. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (see Section 4).

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

The determined concentration is the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is often assessed in early drug discovery due to its suitability for automation and lower compound requirement.

Protocol: Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

-

Addition of Aqueous Buffer:

-

Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or by observing for visible precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

-

Quantification (Optional but Recommended):

-

For more quantitative results, after incubation, filter the solutions using a 96-well filter plate.

-

Analyze the filtrate by HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.

-

Caption: Workflow for Kinetic Solubility Determination.

Analytical Method for Quantification: A Proposed HPLC-UV Protocol

A robust and validated analytical method is essential for accurate solubility determination. Based on methods developed for structurally similar indazole derivatives, the following HPLC-UV method is proposed for the quantification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.[3][4][5]

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | 10-95% B over 10 minutes | A standard gradient to elute the compound of interest and any potential impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A standard injection volume. |

| Detection Wavelength | ~254 nm (To be confirmed by UV scan) | A common wavelength for aromatic and conjugated systems. A full UV scan of the compound should be performed to determine the optimal wavelength for maximum absorbance. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

Method Validation: This proposed method should be validated for linearity, accuracy, precision, and specificity according to standard laboratory procedures before use in solubility studies.

Factors Influencing Solubility

Several factors can influence the solubility of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate:

-

Solvent Polarity: Due to its molecular structure, the compound is expected to have higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar solvents like water.

-

Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

-

Presence of Co-solvents: The use of co-solvents, such as ethanol or polyethylene glycol (PEG), in aqueous solutions is likely to increase the solubility of this compound.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility experiments.

Safety and Handling

When handling ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, it is important to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[6]

Conclusion

References

-

PubChem. (n.d.). Ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Clavé, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- Gumieniczek, A., et al. (2006). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica.

- Clavé, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.

- TCI Chemicals. (2025).

- Greenbook. (2018).

- Chandrasekhar, T., et al. (2012).

- ChemBK. (2024).

- Chem-Impex. (n.d.).

- da Silva, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.

- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

- MedchemExpress. (n.d.). Indazole-3-carboxylic acid.

- ChemScene. (n.d.). 1-Ethyl-1H-indazole-3-carboxylic acid.

- ChemicalBook. (n.d.). Indazole-3-carboxylic acid CAS#: 4498-67-3.

- Porphyrin-Systems. (n.d.).

- PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.

- BLD Pharm. (n.d.). 4498-67-3|Indazole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.

- Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.

- ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid.

- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.

- Google Patents. (n.d.).

Sources

- 1. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 4492-02-8 [sigmaaldrich.com]

- 2. Indazole-3-carboxylic acid CAS#: 4498-67-3 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

This guide provides a comprehensive technical overview of the discovery and synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, cyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of extensive research in the pharmaceutical industry. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a key building block in the synthesis of more complex indazole-based therapeutic agents. Its discovery and the development of efficient synthetic routes have been pivotal for advancing research in this area.

The synthesis of this target molecule is primarily achieved through a robust and well-established two-step sequence. The first step involves the Claisen condensation of cyclohexanone with diethyl carbonate to yield the intermediate, ethyl 2-oxocyclohexanecarboxylate. This β-keto ester is then subjected to a condensation reaction with hydrazine, which upon cyclization, furnishes the desired ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide will delve into the intricacies of this synthetic pathway, providing not only a detailed procedural account but also a rationale for the experimental choices and a depiction of the underlying reaction mechanisms.

Synthetic Workflow Overview

The overall synthetic strategy for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a sequential process involving the formation of a β-keto ester intermediate followed by the construction of the pyrazole ring of the indazole system.

Figure 1: Overall synthetic workflow for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This initial step involves a base-mediated Claisen condensation between cyclohexanone and diethyl carbonate. Sodium hydride, a strong base, is employed to deprotonate the α-carbon of cyclohexanone, generating an enolate that subsequently acts as a nucleophile.

Materials:

-

Cyclohexanone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

3N Hydrochloric acid

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

A 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of anhydrous THF.

-

Under constant stirring, sodium hydride (63 g of 60% dispersion, 1.6 mol) is carefully added to the mixture in portions.

-

The resulting suspension is heated to reflux and maintained for 1 hour.

-

A solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF is added dropwise to the refluxing mixture over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1.5 hours.

-

The flask is then cooled in an ice bath, and the reaction is quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic.

-

The resulting mixture is transferred to a separatory funnel and diluted with brine.

-

The aqueous layer is extracted three times with dichloromethane (75 mL each).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexanecarboxylate as a brown oil (approximately 66 g, 80% yield).[1][2] This intermediate is typically used in the next step without further purification.

Part 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

The second and final step is the construction of the indazole ring through the reaction of the β-keto ester with hydrazine. This reaction proceeds via a condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Materials:

-

Ethyl 2-oxocyclohexanecarboxylate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (approximately 2.5 equivalents).

-

The reaction mixture is heated to reflux and maintained for 24 hours.[3]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to afford ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a solid.

Mechanistic Insights

The formation of the indazole ring from the β-keto ester and hydrazine is a classic example of heterocyclic ring synthesis. The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the ketone carbonyl of ethyl 2-oxocyclohexanecarboxylate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the ester carbonyl. The subsequent elimination of a molecule of water and ethanol drives the reaction to completion, yielding the stable aromatic indazole ring.

Figure 2: Proposed reaction mechanism for the formation of the indazole ring.

Characterization Data

The structural confirmation of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is achieved through various spectroscopic techniques. The following table summarizes its key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Solid |

| CAS Number | 4492-02-8 |

| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate[4] |

| SMILES | CCOC(=O)C1=NNC2=C1CCCC2[4] |

| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N |

Note: Detailed NMR and IR spectral data should be acquired for full structural elucidation and comparison with literature values.

Applications in Drug Discovery

Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The indazole core is a privileged scaffold in medicinal chemistry, and modifications at various positions of this tetrahydroindazole ester can lead to the discovery of novel therapeutic agents. For instance, the ester functionality can be readily converted to amides or other derivatives, allowing for the exploration of structure-activity relationships in drug design programs targeting kinases, proteases, and other enzymes.

Conclusion

This technical guide has provided a detailed and practical account of the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. By following the outlined protocols, researchers can reliably produce this valuable building block for their drug discovery and development endeavors. The provided mechanistic insights and characterization data further enhance the understanding of this important chemical transformation. As the demand for novel therapeutics continues to grow, the efficient synthesis of such key intermediates remains a cornerstone of modern medicinal chemistry.

References

-

PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

- Ainsworth, C. The Chemistry of Indazoles. J. Am. Chem. Soc.1957, 79 (19), 5242–5245. (A relevant classical reference for indazole synthesis, though not directly cited for the specific protocol).

-

PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate literature review

An In-Depth Technical Guide to Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Versatility of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, with the indazole nucleus standing out as a "privileged scaffold".[1][2][3] This bicyclic aromatic system, a bioisostere of indole, is a core component in numerous FDA-approved therapeutics, including the anti-cancer drug Pazopanib and the antiemetic Granisetron.[1][4] While the aromatic indazole often takes the spotlight, its saturated precursor, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate , serves as a critical and versatile building block for accessing complex molecular architectures.

This technical guide provides an in-depth exploration of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a molecule with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[5][6] We will dissect its primary synthetic pathways, explore its key chemical reactivities, and illuminate its role as a pivotal intermediate in the development of novel therapeutic agents, intended for researchers, scientists, and drug development professionals.

Core Synthesis: From Simple Ketones to a Complex Scaffold

The most prevalent and efficient synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate begins with the readily available starting material, cyclohexanone.[7] The general strategy involves a two-step process: an initial condensation reaction to form a β-dicarbonyl equivalent, followed by a cyclization with hydrazine to construct the pyrazole ring. This approach is a variation of the classical Ainsworth synthesis for indazoles.[1]